
Technical Guide: 2-(4-
Fluorophenyl)thiomorpholine[1][2]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

Get Quote

Executive Summary
2-(4-Fluorophenyl)thiomorpholine is a heterocyclic compound of significant interest in

medicinal chemistry, serving as a bioisostere to the psychostimulant and anorectic agent

phenmetrazine (3-methyl-2-phenylmorpholine) and its non-methylated analogue, 2-

phenylmorpholine.[1][2]

The substitution of the morpholine oxygen with sulfur introduces unique physicochemical

changes—specifically increased lipophilicity and altered metabolic susceptibility—while the

para-fluorine substitution on the phenyl ring is a classic medicinal chemistry strategy to block

metabolic hydroxylation, thereby extending the compound's half-life.[2] This scaffold is currently

explored in the development of monoamine transporter releasers, specific kinase inhibitors,

and as a building block for complex pharmaceutical agents (e.g., antituberculars like sutezolid

analogues).[2]
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The molecule consists of a thiomorpholine ring (a six-membered saturated ring with one

nitrogen and one sulfur atom at the 1,4-positions) substituted at the C2 position with a 4-

fluorophenyl group.[1][2]

Stereochemistry: The C2 position is a chiral center.[2] The biological activity often differs

significantly between the (

) and (

) enantiomers, with the (

)-enantiomer typically exhibiting higher potency in monoamine transporter reuptake inhibition
for this class of compounds.[2]

Conformation: The thiomorpholine ring predominantly adopts a chair conformation.[2] The

bulky 4-fluorophenyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

[1][2]

Physicochemical Data Table[2]
Property

Value
(Predicted/Experimental)

Significance

Formula C₁₀H₁₂FNS Core scaffold

Molecular Weight 197.27 g/mol Small molecule drug-like space

CAS Number 1001940-38-0 (Free base) Identification

LogP (Octanol/Water) ~2.3 - 2.6

Higher than morpholine

analogue (~1.5); better BBB

penetration

pKa (Conjugate Acid) ~8.5 - 9.0
Predominantly ionized at

physiological pH (7.[1][2]4)

H-Bond Donors 1 (NH) Secondary amine

H-Bond Acceptors 2 (N, F) Sulfur is a weak acceptor
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Expertise Directive: The synthesis of 2-arylthiomorpholines requires careful control of

regioselectivity during the ring-closure step.[1] The most robust "self-validating" protocol

involves the ring opening of a substituted styrene oxide (or equivalent halohydrin) with

cysteamine, followed by acid-mediated cyclization.[1][2]

Reaction Pathway Diagram
The following diagram illustrates the synthesis starting from 4-fluorostyrene oxide.

Figure 1: Synthetic pathway for 2-(4-Fluorophenyl)thiomorpholine via Epoxide Opening
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(Epoxide)
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Figure 1: The regioselective ring opening of 4-fluorostyrene oxide by cysteamine ensures the

sulfur atom attaches to the benzylic position (under acidic conditions) or the terminal position

(under basic conditions).[1][2] The standard route shown implies initial S-alkylation followed by

N-cyclization.[1]

Detailed Experimental Protocol
Objective: Synthesis of 2-(4-fluorophenyl)thiomorpholine hydrochloride.

Step 1: Epoxide Ring Opening

Reagents: 4-Fluorostyrene oxide (1.0 eq), Cysteamine (2-aminoethanethiol) (1.1 eq),

Sodium Methoxide (catalytic), Methanol (Solvent).[2]

Procedure: Dissolve cysteamine in anhydrous methanol under nitrogen atmosphere. Add 4-

fluorostyrene oxide dropwise at 0°C.[1]
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Mechanism: The thiolate anion (highly nucleophilic) attacks the epoxide.[2] Under basic

conditions, attack occurs primarily at the less hindered terminal carbon, yielding the linear

sulfide alcohol.[2]

Note: To achieve the 2-aryl isomer (where sulfur is attached to the non-benzylic carbon

and nitrogen closes onto the benzylic carbon), one must ensure the correct

regiochemistry.[2] However, the most direct route to the 2-aryl skeleton often utilizes the 2-

bromo-1-(4-fluorophenyl)ethanone route described below, which is more regiochemically

reliable for this specific isomer.[1][2]

Alternative (Preferred) Route: Ketone Alkylation & Reduction[2]

Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Aminoethanethiol, Sodium Borohydride

(NaBH4).[1][2]

Alkylation: React 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminoethanethiol in

ethanol/triethylamine. The thiol displaces the bromide to form 2-amino-S-(2-(4-

fluorophenyl)-2-oxoethyl)ethanethiol (linear ketone).[1][2]

Reduction/Cyclization: Treat the linear ketone with NaBH4 (excess) in ethanol. This reduces

the ketone to an alcohol.[2]

Ring Closure: Reflux the resulting amino-alcohol in 48% HBr or with

triphenylphosphine/DEAD (Mitsunobu) to cyclize the amine onto the benzylic alcohol

position.

Validation: Monitor disappearance of the ketone C=O peak in IR (~1680 cm⁻¹) and

appearance of the secondary amine.[2]

Pharmacological Profile & Applications[1][2][3][4][5]
[6][7]
Mechanism of Action
2-(4-Fluorophenyl)thiomorpholine acts primarily as a Monoamine Releasing Agent (MRA).[1]

[2] It functions as a substrate for monoamine transporters, entering the presynaptic neuron and

reversing the direction of the transporter proteins.[2]
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Dopamine Transporter (DAT): High affinity.[2] Promotes dopamine efflux, leading to

psychostimulant effects.[2]

Norepinephrine Transporter (NET): Moderate to High affinity.[2] Contributes to anorectic

(appetite-suppressing) and sympathomimetic effects.[1][2]

Serotonin Transporter (SERT): Negligible affinity (typically).[2] The lack of SERT activity

reduces the risk of serotonin syndrome and hallucinogenic side effects compared to non-

selective amphetamines.[2]

Structure-Activity Relationship (SAR) Diagram[1][2]

Figure 2: Structure-Activity Relationship (SAR) of the Scaffold
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Figure 2: Key structural features influencing pharmacokinetics and pharmacodynamics.

Metabolic Stability
The 4-fluorine atom is critical.[1][2] In the non-fluorinated analogue (2-phenylthiomorpholine),

rapid metabolism occurs via hydroxylation at the para-position of the phenyl ring, leading to

rapid clearance.[2] The C-F bond is metabolically inert to this oxidation, shunting metabolism

towards:

N-dealkylation (if alkylated).[1][2]

Sulfoxidation: The sulfur atom can be oxidized to the sulfoxide (S=O) and sulfone (O=S=O).

[2] This is a unique metabolic pathway for thiomorpholines compared to morpholines.[1][2]
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Safety & Handling
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[1][2]

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to

oxidation (sulfur oxidation) and CO2 absorption (amine).[2] Store as the Hydrochloride (HCl)

salt for maximum stability.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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